molecular formula C14H21NO2 B2462874 {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine CAS No. 1275858-83-7

{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine

Cat. No. B2462874
CAS RN: 1275858-83-7
M. Wt: 235.327
InChI Key: MOGMNLTWBKPRDR-UHFFFAOYSA-N
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Description

The compound “{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine” is a chemical substance with the CAS Number: 927998-28-5 . It has a molecular weight of 221.3 and its IUPAC name is [4- (2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2/c1-15-12-5-3-2-4-11 (12)13 (10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.3 . It is an oil at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of various dicarboxylic acid amides and diamides, which offers a broad scope for producing new chemical entities (A. A. Aghekyan et al., 2018).

Photocytotoxic Properties

  • It has been incorporated in the synthesis of iron(III) complexes which exhibit photocytotoxic properties, showing potential in red light-activated cancer therapies (Uttara Basu et al., 2014).

Molecular Synthesis

  • The compound is used in the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, highlighting its role in creating complex molecular structures (Ganesh Shimoga et al., 2018).

Antimicrobial Activities

  • Derivatives of this compound have been explored for their antimicrobial activities, indicating its potential in developing new antibacterial and antifungal agents (K D Thomas et al., 2010).

Novel Synthetic Methods

  • It has been used in innovative synthetic methods for producing benzofuran- and indol-2-yl-methanamine derivatives, expanding the toolkit for chemical synthesis (Joachim Schlosser et al., 2015).

Cellular Uptake and Photocytotoxicity

  • The compound plays a role in the formation of iron(III) complexes which are studied for cellular uptake and photocytotoxicity, contributing to the research in targeted cancer treatments (Uttara Basu et al., 2015).

Antidepressant-like Activity

  • Its derivatives have been tested as serotonin 5-HT1A receptor-biased agonists, showing potential in the development of new antidepressants (J. Sniecikowska et al., 2019).

Anticonvulsant Agents

  • Schiff bases of this compound have been synthesized and evaluated for anticonvulsant activity, suggesting its utility in developing new treatments for seizures (S. Pandey et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

[4-[(2-methoxyphenyl)methyl]oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-5-3-2-4-12(13)10-14(11-15)6-8-17-9-7-14/h2-5H,6-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGMNLTWBKPRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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